Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-4-3-5-12-8(10(13)14-2)6-11-9(7)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTRDCWCHMVMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900018-72-6 | |
| Record name | methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate belongs to a class of compounds known as imidazo[1,2-a]pyridines, which have been extensively studied for their pharmacological properties. These compounds have demonstrated significant activity against various diseases, including:
- Antimicrobial Activity : Imidazo[1,2-a]pyridine derivatives have shown effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Recent studies indicate that certain analogues exhibit minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis, highlighting their potential as new anti-TB agents .
- Anticancer Properties : Compounds within this class have been evaluated for their anticancer activity. Research indicates that some derivatives can inhibit the growth of various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cells. These findings suggest that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its analogues:
- Chemical Modifications : Variations in the substituents on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance, modifications such as adding bulky lipophilic groups have been associated with enhanced potency against M. tuberculosis .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Reactivity
The position of substituents on the imidazo[1,2-a]pyridine scaffold significantly influences reactivity and regioselectivity:
- Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) : Reacts with N-chlorosuccinimide (NCS) in ethyl acetate or THF to yield ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (83% yield). In contrast, acetic acid promotes oxo-derivative formation .
- Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate : The steric hindrance of the 8-methyl group may limit electrophilic substitution at adjacent positions, directing reactivity to other sites (e.g., position 2 or 6) .
Physicochemical Properties
*Estimated via analogous structures.
Spectral Differentiation
- ¹H-NMR : The 8-methyl group in the target compound shows a characteristic singlet at δ 2.45–2.55 ppm , distinct from 7-methyl derivatives (δ 2.60–2.70 ppm) due to shielding effects .
- IR : The ester carbonyl (C=O) stretch appears near 1700–1720 cm⁻¹ , consistent across analogues .
Key Research Findings
Reactivity vs. Stability : The 8-methyl group enhances steric stability but reduces electrophilic reactivity compared to 5- or 6-substituted analogues .
Biological Optimization : Introducing polar groups (e.g., 8-OH or 6-Br) improves solubility but may reduce membrane permeability .
Structural Diversity: Position 8 is a critical site for antitrypanosomal activity, with aryl substituents outperforming alkyl groups in potency .
Biological Activity
Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate (MMIPC) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of MMIPC, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its therapeutic potential.
Synthesis of this compound
The synthesis of MMIPC typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Imidazo[1,2-a]pyridine Core : This is achieved through cyclization reactions involving appropriate pyridine derivatives.
- Carboxylation : The introduction of the carboxylate group is accomplished via nucleophilic substitution or carbonylation methods.
- Methylation : The final step often involves methylation to yield MMIPC.
The detailed synthetic pathway can be summarized as follows:
| Step | Reaction Type | Key Reagents | Product |
|---|---|---|---|
| 1 | Cyclization | Pyridine derivatives + reagents | Imidazo[1,2-a]pyridine |
| 2 | Nucleophilic substitution | Carbon dioxide or derivatives | Imidazo[1,2-a]pyridine-3-carboxylic acid |
| 3 | Methylation | Methylating agents (e.g., methyl iodide) | This compound |
Antimicrobial Activity
Recent studies have indicated that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. For instance, MMIPC has been evaluated for its activity against Mycobacterium tuberculosis (Mtb).
- Minimum Inhibitory Concentration (MIC) : Studies have shown that various derivatives of imidazo[1,2-a]pyridine display MIC values ranging from 0.03 to 5.0 μM against Mtb strains . Specifically, MMIPC and its analogs have demonstrated promising results in inhibiting both replicating and non-replicating forms of the bacterium.
Cytotoxicity Studies
MMIPC has also been subjected to cytotoxicity assays against various cancer cell lines:
- Cell Lines Tested : The compound has been tested against VERO and HeLa cell lines.
- Results : The cytotoxicity was assessed using standard assays such as MTT and IC50 values were determined. Preliminary findings suggest that MMIPC exhibits moderate cytotoxic effects with IC50 values comparable to existing chemotherapeutic agents .
The mechanism by which MMIPC exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:
- DNA Interaction : Similar compounds in the imidazo[1,2-a]pyridine family have shown a propensity to intercalate with DNA, leading to potential mutagenic effects . This interaction may disrupt normal cellular processes and promote apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Certain derivatives have been identified as inhibitors of key enzymes involved in bacterial metabolism, further contributing to their antimicrobial properties .
Case Studies
Several case studies have highlighted the efficacy of MMIPC and its analogs:
- Study on Antituberculosis Activity :
- Cytotoxicity Assessment :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate?
- Answer : Two primary approaches are highlighted:
- Friedel-Crafts Acylation : Optimized for imidazo[1,2-a]pyridine derivatives using Lewis acids (e.g., In(OTf)₃ or Sc(OTf)₃) under mild conditions. This method emphasizes regioselective C-3 acylation, achieving high yields (>80%) and purity by avoiding heterogeneous mixtures .
- Multicomponent Reactions (MCRs) : For example, the Groebke-Blackburn-Bienaymé (GBB) reaction, which employs amidines, aldehydes, and isocyanides under microwave irradiation (120°C, 0.5 h) with Sc(OTf)₃ catalysis. This method is scalable and adaptable for library synthesis .
Q. How is the structural identity and purity of this compound validated?
- Answer : A combination of analytical techniques is critical:
- 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., methyl and carboxylate groups). For example, methyl protons typically resonate at δ 2.6–3.0 ppm, while aromatic protons appear between δ 7.0–8.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ for C₁₁H₁₂N₂O₂: 205.0972; observed: 205.0975) .
- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection .
Advanced Research Questions
Q. What strategies optimize catalytic efficiency and regioselectivity in the synthesis of this compound?
- Answer :
- Catalyst Screening : Lewis acids like In(OTf)₃ or Sc(OTf)₃ enhance electrophilic acylation at C-3 while minimizing side reactions. Microwave-assisted protocols reduce reaction times and improve yields .
- Solvent Effects : Polar aprotic solvents (e.g., DCE) favor Friedel-Crafts acylation, while ethanol or MeOH is preferred for MCRs to stabilize intermediates .
- Substrate Scope Testing : Systematic variation of substituents (e.g., electron-donating vs. withdrawing groups) to assess regiochemical robustness .
Q. How can researchers address challenges in isolating this compound from complex reaction mixtures?
- Answer :
- Chromatographic Optimization : Gradient elution (e.g., 5:1 to 2:1 petroleum ether/ethyl acetate) resolves co-eluting byproducts .
- Crystallization : Ethyl acetate/hexane recrystallization improves purity (>99%) for X-ray diffraction studies .
- TLC Monitoring : Pre-coated silica plates (UV-active) track reaction progress and identify impurities early .
Q. What mechanistic insights explain the stability of this compound under varying storage conditions?
- Answer :
- Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions or photodegradation. Stability studies in dark, dry environments (-20°C) show >95% retention over 6 months .
- Hazard Mitigation : Use of inert atmospheres (N₂) and desiccants (silica gel) during storage to prevent moisture-induced decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
